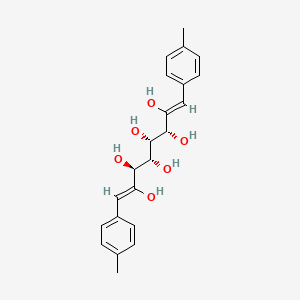

DI-P-Methylbenzylidene sorbitol

CAS No.:

Cat. No.: VC17958734

Molecular Formula: C22H26O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H26O6 |

|---|---|

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | (1Z,3S,4S,5S,6R,7Z)-1,8-bis(4-methylphenyl)octa-1,7-diene-2,3,4,5,6,7-hexol |

| Standard InChI | InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)11-17(23)19(25)21(27)22(28)20(26)18(24)12-16-9-5-14(2)6-10-16/h3-12,19-28H,1-2H3/b17-11-,18-12-/t19-,20+,21-,22-/m1/s1 |

| Standard InChI Key | CTPBWPYKMGMLGS-VUDRSTGDSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=C(\O)/[C@H](O)[C@@H](O)[C@H](O)[C@H](O)/C(=C/C2=CC=C(C=C2)C)/O |

| Canonical SMILES | CC1=CC=C(C=C1)C=C(C(C(C(C(C(=CC2=CC=C(C=C2)C)O)O)O)O)O)O |

Introduction

Chemical Identity and Physicochemical Properties

1,3:2,4-Di-p-methylbenzylidene sorbitol (hereafter referred to as PMBS) belongs to the family of dibenzylidene sorbitol derivatives. Its molecular formula is , with a molecular weight of 386.438 g/mol . The compound is synthesized via the acid-catalyzed condensation of sorbitol with 4-methylbenzaldehyde, forming two distinct benzylidene rings at the 1,3 and 2,4 positions of the sorbitol backbone .

Key Physicochemical Parameters

The following table summarizes critical physicochemical properties derived from experimental data:

| Property | Value | Source |

|---|---|---|

| Density | 1.516 g/cm³ | |

| Melting Point | 255–262°C | |

| Boiling Point | 602.85°C at 760 mmHg | |

| Water Solubility | <0.01 g/100 mL at 20°C | |

| LogP (Octanol-Water) | 2.553 | |

| Flash Point | 275.67°C |

PMBS exhibits limited solubility in polar solvents such as water but demonstrates moderate solubility in dimethyl sulfoxide (DMSO) and propylene carbonate . Its crystalline structure, confirmed via X-ray diffraction, contributes to its thermal stability and nucleation efficiency in polymer matrices .

Synthesis and Industrial Production

The industrial synthesis of PMBS involves a two-step process:

-

Condensation Reaction: Sorbitol reacts with 4-methylbenzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions. This step yields a crude mixture of PMBS and byproducts, including 1,3-(2-methylbenzylidene)-1,4-(4-methylbenzylidene) sorbitol (OPMBS) .

-

Purification: Neutralization with alkaline solutions (e.g., sodium hydroxide) followed by solvent distillation and recrystallization removes residual catalysts (e.g., Fe, Ca, Na ≤50 ppm) and reduces OPMBS content to ≤2% .

Applications in Polymer Science

Nucleating Agent for Polypropylene

PMBS enhances the optical and mechanical properties of polypropylene (PP) by promoting heterogeneous nucleation. Key benefits include:

-

Transparency Improvement: Reduces spherulite size, lowering light scattering and increasing clarity (haze reduction by 40–60% at 0.3 wt% loading) .

-

Mechanical Reinforcement: Higher crystallinity improves tensile strength (∼15% increase) and heat deflection temperature .

Organogel Formation

In non-polar solvents (e.g., propylene carbonate), PMBS self-assembles into fibrillar networks at concentrations ≥2 wt%, forming thermoreversible organogels . Confinement effects in microchannels (20–80 μm width) induce structural transitions:

-

Fibrillar Networks: Dominant in narrow channels (20 μm) at low concentrations (2–3 wt%) .

-

Sheaflike Spherulites: Emerge in wider channels (80 μm) or higher concentrations (5–7 wt%) .

These gels exhibit tunable viscoelastic properties, making them suitable for drug delivery systems and sensors .

Toxicological and Environmental Profile

Mammalian Toxicity

A 90-day oral toxicity study in rats (doses: 0, 1,000, 3,000 mg/kg/day) reported:

-

Body Weight Reduction: High-dose males showed 19% lower weight gain vs. controls, attributed to reduced feed efficiency .

-

Hematological Effects: Minor decreases in segmented neutrophils (males) and elevated alkaline phosphatase (females), both within physiological ranges .

Environmental Fate

PMBS demonstrates low environmental biodegradability:

-

OECD 301D Test: 2–7% biodegradation after 28 days .

Its high logP (2.553) suggests potential bioaccumulation, necessitating controlled disposal in industrial settings .

Future Research Directions

-

Hybrid Nucleating Systems: Combining PMBS with inorganic nanoparticles (e.g., SiO₂) to synergize nucleation efficiency .

-

Biodegradable Polymers: Adapting PMBS for polylactic acid (PLA) to address crystallinity challenges in compostable plastics.

-

Drug Delivery: Exploiting thermoreversible gelation for controlled release formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume